

# Haliangicin C: A Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Haliangicin C** is a member of the haliangicin family, a group of β-methoxyacrylate-type polyene antibiotics. These compounds are produced by the marine myxobacterium Haliangium ochraceum. The defining features of the haliangicin scaffold include a conjugated polyene system, a β-methoxyacrylate moiety crucial for its biological activity, and a terminal vinyl-substituted epoxide. This document provides a detailed overview of the chemical structure and stereochemical configuration of **Haliangicin C**, based on available spectroscopic data and biosynthetic studies. It is intended to serve as a technical resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

#### **Chemical Structure**

**Haliangicin C** is a geometric isomer of other known haliangicins. Its planar structure was primarily determined through extensive spectroscopic analysis, particularly nuclear magnetic resonance (NMR) and mass spectrometry. The IUPAC name for **Haliangicin C** is methyl (2E,4E,6Z,8E,10S)-11-[(2S,3S)-3-ethenyl-2-methyloxiran-2-yl]-3,4-dimethoxy-6,9,10-trimethylundeca-2,4,6,8-tetraenoate.

The core structure is a polyunsaturated chain featuring a conjugated tetraene system. One terminus of the molecule is functionalized with a  $\beta$ -methoxyacrylate group, while the other end contains a trisubstituted epoxide with vinyl and methyl groups.



#### **Core Structural Features:**

- Polyene Chain: A series of conjugated double bonds that contribute to the molecule's chromophore and potential for photo-induced isomerization.
- β-Methoxyacrylate "Warhead": This functional group is a well-known inhibitor of the cytochrome bc1 complex in the mitochondrial respiratory chain, which is the basis for the antifungal activity of haliangicins.
- Terminal Epoxide: A strained three-membered ring that can act as an electrophilic site, potentially interacting with biological nucleophiles. The stereochemistry of this epoxide is a key feature of the molecule.

Below is a two-dimensional representation of the chemical structure of **Haliangicin C**, generated using the DOT language.

Caption: 2D Chemical Structure of Haliangicin C.

## **Stereochemistry**

The stereochemistry of **Haliangicin C** is complex, with multiple stereocenters and geometric isomers possible along the polyene chain. The absolute configuration of the stereocenters and the geometry of the double bonds have been determined through detailed spectroscopic analysis, likely including Nuclear Overhauser Effect (NOE) NMR experiments, and potentially confirmed through total synthesis of related compounds.

Based on its IUPAC name, Haliangicin C has the following stereochemical assignments:

- (2E,4E,6Z,8E): This describes the geometry of the four double bonds in the polyene chain.
- (10S): This defines the absolute configuration of the stereocenter at position 10.
- (2S,3S) in the (2S,3S)-3-ethenyl-2-methyloxiran-2-yl group: This defines the absolute configuration of the two stereocenters within the terminal epoxide ring. The cis relationship between the substituents on the epoxide was a key finding in the structural elucidation of haliangicin isomers.[1][2]



# **Quantitative Data**

While the primary literature from the original structure elucidation studies contains detailed quantitative data, this information is not fully available in the public domain. For a comprehensive analysis, accessing the publication by Kundim et al. in The Journal of Antibiotics (2003) is recommended. The tables below are structured to accommodate the expected data.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for Haliangicin C

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not publicly available			

Table 2: 13C NMR Spectroscopic Data for Haliangicin C

Position	Chemical Shift (δ, ppm)
Data not publicly available	

Table 3: Other Physicochemical Data for Haliangicin C

Property	Value
Molecular Formula	C22H32O5
Molecular Weight	392.49 g/mol
Appearance	Pale yellow oil
Optical Rotation [α]D	Data not publicly available

# **Experimental Protocols**

The following section outlines the general experimental workflow typically employed for the isolation and structure elucidation of novel natural products like **Haliangicin C**. The specific



details are proprietary to the original research.

#### **Fermentation and Isolation**

**Haliangicin C** is produced by the marine myxobacterium Haliangium ochraceum.[1] The general protocol involves:

- Culturing: Large-scale fermentation of the producing organism in a suitable nutrient-rich medium.
- Extraction: Extraction of the culture broth and/or mycelium with an organic solvent (e.g., ethyl acetate).
- Chromatographic Purification: A multi-step process to isolate the target compound from the crude extract. This typically involves a combination of techniques such as:
  - Silica gel chromatography
  - Size-exclusion chromatography (e.g., Sephadex LH-20)
  - High-performance liquid chromatography (HPLC), often using both normal-phase and reverse-phase columns.

#### **Structure Elucidation**

The determination of the chemical structure and stereochemistry of **Haliangicin C** would have relied on a suite of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the elemental composition and molecular weight.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H NMR: To identify the proton environments, their multiplicities, and coupling constants, providing information on the connectivity of protons.
  - <sup>13</sup>C NMR: To determine the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

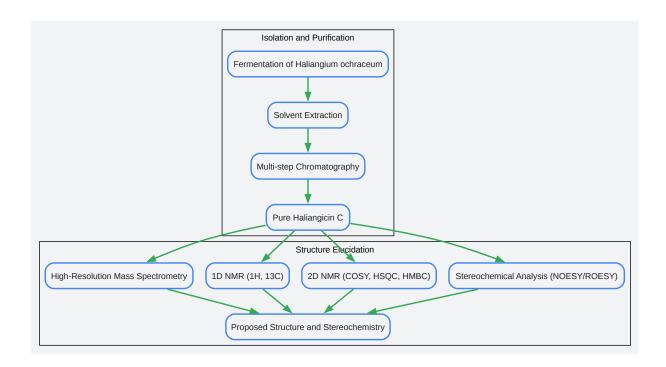


#### 2D NMR Experiments:

- COSY (Correlation Spectroscopy): To establish proton-proton correlations and map out spin systems.
- HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for connecting different fragments of the molecule.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for assigning the stereochemistry of stereocenters and the geometry of double bonds.

The diagram below illustrates a generalized workflow for the structure elucidation of a natural product like **Haliangicin C**.





Click to download full resolution via product page

Caption: Generalized experimental workflow for Haliangicin C.

### Conclusion

**Haliangicin C** is a structurally complex polyene antibiotic with well-defined stereochemistry. Its potent antifungal activity, derived from the  $\beta$ -methoxyacrylate warhead, makes it and its analogs interesting candidates for further investigation in drug discovery programs. This guide provides a foundational understanding of its chemical structure and the methods likely



employed in its characterization. For more detailed experimental data, consultation of the primary literature is essential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. New haliangicin isomers, potent antifungal metabolites produced by a marine myxobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Haliangicin Isomers, Potent Antifungal Metabolites Produced by a Marine Myxobacterium [jstage.jst.go.jp]
- To cite this document: BenchChem. [Haliangicin C: A Technical Guide to its Chemical Structure and Stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581245#haliangicin-c-chemical-structure-and-stereochemistry]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com